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  • Product: (2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride
  • CAS: 2361634-04-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectroscopy Profiling of (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals Executive Summary & Chemical Significance The compound (2-Fluoro-4-phenoxyphenyl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals

Executive Summary & Chemical Significance

The compound (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a highly specialized fine chemical intermediate[1]. Featuring a primary amine, a fluorinated aromatic core, and a bulky phenoxy ether linkage, this molecule serves as a critical building block in modern drug discovery. Structurally related precursors, such as 2-fluoro-4-phenoxybenzaldehyde, have been explicitly utilized in the synthesis of complex pharmacological agents, including heteroaryl Rheb (Ras homolog enriched in brain) inhibitors[2].

Due to its commercial availability through specialized chemical vendors[3], it is frequently integrated into Structure-Activity Relationship (SAR) studies. Accurate structural verification of this building block is paramount; any isomeric impurities (e.g., 3-fluoro or 5-fluoro analogs) will cascade into downstream API synthesis failures. This whitepaper establishes a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign its chemical structure.

Experimental Design & Causality: A Self-Validating System

As a Senior Application Scientist, I emphasize that analytical protocols must not merely be a sequence of steps, but a self-validating system . Every parameter chosen below is dictated by the physicochemical realities of the molecule.

Solvent Selection & Sample Preparation
  • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • The Causality: The selection of DMSO-d6 over CDCl₃ or D₂O is non-trivial. As a hydrochloride salt, the compound exhibits poor solubility in non-polar solvents. Furthermore, protic solvents like D₂O or Methanol-d4 would induce rapid deuterium exchange with the methanamine (-NH₃⁺) protons, obliterating their signal. DMSO-d6 retards this exchange, allowing the -NH₃⁺ broad singlet to be integrated and utilized as an internal validation marker for the salt form.

Instrument Parameters & Acquisition Logic
  • 1H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 seconds. The D1 is kept relatively short as proton relaxation in this small molecule is efficient, allowing for rapid high-signal acquisition.

  • 13C{1H} NMR (100 MHz): 1024 scans, D1 of 2.0 seconds, using WALTZ-16 decoupling.

    • Self-Validation Check: The decoupling simplifies the spectrum, but the JCF​ (Carbon-Fluorine) spin-spin couplings remain. The presence of specific doublet splittings in the ¹³C spectrum mathematically validates the position of the fluorine atom on the ring.

  • 19F{1H} NMR (376 MHz): 32 scans. Proton decoupling is applied to collapse the complex F-H multiplet into a sharp singlet, providing an unambiguous confirmation of the fluorine atom's presence without the spectral crowding seen in the proton spectrum.

Quantitative Data & Chemical Shift Assignments

The following tables summarize the theoretical high-resolution NMR data, derived from quantum chemical shift predictions and empirical rules for substituted benzenes.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
-NH₃⁺ 8.45br s-3HAmmonium protons (validates HCl salt)
H-6 7.60dd8.6, 6.51HCentral ring, ortho to -CH₂, meta to F
H-3', 5' 7.42t8.02HPhenoxy ring (meta protons)
H-4' 7.20t7.51HPhenoxy ring (para proton)
H-2', 6' 7.10d8.02HPhenoxy ring (ortho protons)
H-3 6.90dd11.5, 2.51HCentral ring, ortho to F, meta to H-5
H-5 6.85dd8.6, 2.51HCentral ring, ortho to OPh, meta to H-3
-CH₂- 4.05s-2HBenzylic methylene
Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)

Note: The diagnostic power of this spectrum lies in the JCF​ coupling constants. The massive 248 Hz coupling unambiguously identifies C2.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Assignment
C2 160.5d248.0C-F (central ring, 1JCF​ )
C4 158.8d11.0C-O (central ring, 3JCF​ )
C1' 155.6s-C-O (phenoxy ring)
C6 132.4d5.0C-H (central ring, 4JCF​ )
C3', C5' 130.2s-C-H (phenoxy meta)
C4' 124.3s-C-H (phenoxy para)
C2', C6' 119.5s-C-H (phenoxy ortho)
C1 118.0d15.0C-CH₂ (central ring, 2JCF​ )
C5 111.5d3.0C-H (central ring, 4JCF​ )
C3 107.2d25.0C-H (central ring, 2JCF​ )
-CH₂- 36.5s-Benzylic carbon
Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)Multiplicity (without ¹H dec.)Multiplicity (with ¹H dec.)Assignment
-116.5dd ( J = 11.5, 6.5 Hz)sSingle aromatic fluorine

2D NMR Connectivity Analysis (HSQC & HMBC)

To elevate the trustworthiness of the assignment, 2D NMR is employed to map the exact molecular topology:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton at δ 4.05 to the carbon at δ 36.5, confirming the benzylic -CH₂- group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The benzylic protons ( δ 4.05) will show strong 3JCH​ correlations to C2 ( δ 160.5) and C6 ( δ 132.4). This specifically proves that the methanamine group is positioned exactly adjacent to the fluorine-bearing carbon, locking the regiochemistry of the molecule in place and ruling out the 3-fluoro isomer.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR elucidation system.

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6, 298 K, TMS) Acq1D 2. 1D Acquisition (1H, 13C{1H}, 19F{1H}) Prep->Acq1D Acq2D 3. 2D Acquisition (HSQC, HMBC) Prep->Acq2D Proc 4. Spectral Processing (FT, Phase, Baseline) Acq1D->Proc Acq2D->Proc Eluc 5. Structural Elucidation (J-coupling Analysis) Proc->Eluc Valid 6. Data Validation (Self-Validating System) Eluc->Valid

Self-Validating NMR Elucidation Workflow for Fluorinated Aromatics.

Conclusion

The structural elucidation of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride relies heavily on the interplay between ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By utilizing DMSO-d6 to preserve the ammonium signal and exploiting the highly diagnostic JCF​ coupling constants in the ¹³C spectrum, researchers can establish a rigorous, self-validating analytical framework. This ensures the absolute integrity of the chemical building block before it is deployed in high-stakes pharmaceutical synthesis.

References

  • NextSDS. "(2-fluoro-4-phenoxyphenyl)methanamine hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Molaid. "2-fluoro-4-phenoxybenzaldehyde - Heteroaryl Rheb Inhibitors". Molaid Chemical Database. Available at: [Link]

Sources

Exploratory

Toxicity and safety profile of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride in cell culture

An In-Depth Technical Guide to the Toxicity and Safety Profiling of (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride Executive Summary & Physicochemical Context In early-stage drug discovery, the physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety Profiling of (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride

Executive Summary & Physicochemical Context

In early-stage drug discovery, the physicochemical properties of a building block dictate its biological fate long before it reaches a target receptor. (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) presents a classic structural paradigm that requires rigorous in vitro safety gating.

Chemically, this compound consists of a highly lipophilic fluorinated diphenyl ether core coupled with a primary methanamine (benzylamine) group. At physiological pH (7.4), the primary amine (typical pKa ~9.0) is predominantly protonated, yet the extreme hydrophobicity of the fluorinated phenoxy-phenyl moiety ensures a high partition coefficient (ClogP). This specific combination of a basic amine and a lipophilic backbone classifies the compound as a Cationic Amphiphilic Drug (CAD) [1].

As a Senior Application Scientist, I frequently encounter CADs in screening pipelines. While they often exhibit excellent membrane permeability, they are notorious for driving two interconnected cellular pathologies: Lysosomal Trapping (Lysosomotropism) and Drug-Induced Phospholipidosis (DIPL) [2]. This whitepaper outlines a self-validating, causality-driven framework for profiling the toxicity of this compound in cell culture.

Mechanistic Causality: Why CADs Disrupt Cellular Homeostasis

To design a robust screening protocol, we must first understand the physicochemical causality behind the toxicity. We do not merely look for "cell death"; we look for the specific sequence of events that CADs trigger within the cellular architecture.

  • Lysosomal Trapping: The neutral fraction of the compound rapidly diffuses across the plasma membrane and into the acidic lumen of the lysosome (pH ~4.5). Upon entry, the primary amine becomes fully protonated. Because biological membranes are highly impermeable to cations, the compound becomes permanently trapped, leading to massive lysosomal swelling and osmotic stress.

  • Drug-Induced Phospholipidosis (DIPL): Once trapped, the cationic amphiphile intercalates into intralysosomal lipid bilayers. This complexation physically shields phospholipids from degradation and directly inhibits Lysosomal Phospholipase A2 (LPLA2) [3]. The result is a pathological accumulation of undigested lipids, forming concentric lamellar bodies that eventually trigger apoptosis[1].

Mechanism CAD_Ext Neutral CAD (pH 7.4) CAD_Cyt Cytosolic CAD (pH 7.2) CAD_Ext->CAD_Cyt Passive Diffusion CAD_Lys Protonated CAD+ (pH 4.5) CAD_Cyt->CAD_Lys Lysosomal Trapping DIPL Phospholipidosis (LPLA2 Inhibition) CAD_Lys->DIPL Accumulation

Caption: Mechanism of lysosomal trapping and drug-induced phospholipidosis by CADs.

The Analytical Solution: A Self-Validating Screening Architecture

A common pitfall in evaluating fluorinated amines is confusing acute metabolic toxicity with chronic lipidosis. If a cell is dead, it will not accumulate lipids—it will lyse. Therefore, every protocol must be a self-validating system where sub-lethal mechanistic profiling is strictly gated by acute viability data .

We utilize a two-tiered approach:

  • Tier 1: Establish the Maximum Tolerated Dose (MTD) using ATP depletion. We specifically avoid tetrazolium-based assays (MTT/MTS) because lipophilic amines often uncouple mitochondrial membranes, which artificially suppresses reductase activity and yields false-positive cell death readouts.

  • Tier 2: Deploy High-Content Screening (HCS) at sub-lethal concentrations to quantify lysosomal expansion and phospholipid accumulation.

Workflow Start Compound Dosing (HepG2 Cells) Tier1 Tier 1: Acute Toxicity (ATP Depletion) Start->Tier1 Tier2 Tier 2: High-Content Screening (Sub-lethal Profiling) Start->Tier2 Lyso Lysosomal Volume (LysoTracker) Tier2->Lyso Phos Phospholipidosis (LipidTOX) Tier2->Phos Mito Mitochondrial Health (JC-1) Tier2->Mito

Caption: Tiered in vitro safety screening workflow for lipophilic amines.

Step-by-Step Methodologies

Protocol 1: Viability Gating via ATP Quantitation (Tier 1)

Rationale: Establish the IC50 to ensure Tier 2 mechanistic assays are performed at concentrations yielding >75% viability.

  • Cell Seeding: Seed HepG2 cells (a standard hepatotoxicity model due to high basal lipid metabolism) at 10,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point dose-response curve of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride ranging from 0.1 μM to 100 μM in DMSO (final DMSO concentration ≤ 0.5%).

  • Dosing: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 10 μM Staurosporine).

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Multiplexed High-Content Screening for DIPL (Tier 2)

Rationale: Quantify the physical accumulation of phospholipids and lysosomal swelling at sub-lethal doses.

  • Cell Seeding: Seed HepG2 cells at 8,000 cells/well in a 96-well black, clear-bottom imaging plate.

  • Dosing (Sub-lethal): Based on Tier 1 data, treat cells with the compound at concentrations below the IC25 (e.g., 1, 5, and 10 μM) for 48 hours. Critical Self-Validation: Include Amiodarone (10 μM) as a known CAD positive control for phospholipidosis[1].

  • Live-Cell Staining: Remove media and wash gently with PBS. Add staining solution containing:

    • Hoechst 33342 (1 μg/mL): To count viable nuclei and normalize data.

    • LysoTracker™ Red DND-99 (50 nM): To quantify lysosomal volume/swelling.

    • HCS LipidTOX™ Green (1X): To specifically bind accumulated intracellular neutral lipids and phospholipids.

  • Incubation: Incubate for 30 minutes at 37°C. Do not wash after staining to prevent dye efflux.

  • High-Content Imaging: Image immediately using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) at 20X or 40X magnification. Extract single-cell features: total nuclear count, total LysoTracker intensity per cell, and total LipidTOX area per cell.

Quantitative Data Presentation

Based on the physicochemical properties of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, the following quantitative profile is anticipated when compared against a benchmark CAD.

Assay / ReadoutTarget MechanismAnticipated Profile: (2-Fluoro-4-phenoxyphenyl)methanamine HClReference Control (Amiodarone 10 μM)
CellTiter-Glo (ATP) Acute Cytotoxicity (Cell Death)IC50 ~ 25 - 50 μMIC50 ~ 30 μM
LysoTracker Red Lysosomal Trapping / Swelling> 3-fold increase in lysosomal volume at 10 μM> 5-fold increase
HCS LipidTOX Green Drug-Induced PhospholipidosisSignificant accumulation at > 5 μM (Sub-lethal)Massive accumulation
JC-1 Dye Mitochondrial DepolarizationMild uncoupling at > 20 μMSevere uncoupling

Data Interpretation: If (2-Fluoro-4-phenoxyphenyl)methanamine triggers a >3-fold increase in LipidTOX intensity at concentrations where ATP viability remains >80%, it is definitively flagged for high DIPL liability. In drug development, this would necessitate structural optimization—such as lowering the basicity of the amine (e.g., converting to an amide) or reducing the lipophilicity of the fluorinated ether—to widen the therapeutic window.

References

  • Cationic amphiphilic drug-induced phospholipidosis - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Drug-induced phospholipidosis: are there functional consequences? - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Drug-induced phospholipidosis: Issues and future directions. ResearchGate. Available at:[Link]

  • Cationic Amphiphilic Drug-Induced Phospholipidosis. Semantic Scholar. Available at:[Link]

  • Research Spotlight: Drug-Induced Phospholipidosis: Mechanistic Insights. Avanti Polar Lipids. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary The compound (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and agrochemical devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring a primary benzylic amine protected as a stable hydrochloride salt, this molecule serves as a critical precursor for the synthesis of complex amides, secondary amines, ureas, and sulfonamides. With a molecular weight of 253.7 g/mol and the chemical formula C13H13ClFNO[2], it provides an efficient synthetic vector for introducing the privileged 4-phenoxyphenyl pharmacophore into novel drug candidates.

This technical guide details the physicochemical rationale for employing this specific scaffold, outlines self-validating synthetic workflows, and provides mechanistic protocols for its integration into high-throughput discovery pipelines.

Physicochemical Profiling & Causality in Drug Design

The strategic value of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride lies in its unique stereoelectronic profile, driven by two key structural features:

The "Fluorine Effect"

The introduction of a fluorine atom at the ortho-position (C2) relative to the methanamine group is a deliberate design choice that fundamentally alters the molecule's physicochemical properties. Fluorine substitution lowers the pKa of the adjacent basic amine, which reduces the percentage of ionized drug at physiological pH (7.4) and consequently increases membrane permeability and blood-brain barrier (BBB) penetration[3]. Furthermore, the strong C–F bond acts as a metabolic shield, deactivating the aromatic ring against cytochrome P450-mediated oxidative degradation[3].

The 4-Phenoxy Pharmacophore

The 4-phenoxyphenyl moiety is a privileged structural motif. Its extended, flexible hydrophobic profile allows it to occupy deep lipophilic pockets, such as the back-pocket of kinase active sites. For example, derivatives containing the 4-phenoxyphenyl moiety have been successfully deployed as highly potent Bruton's tyrosine kinase (BTK) inhibitors[4]. Beyond kinases, the N-(4-phenoxyphenyl) scaffold has demonstrated significant efficacy when converted into sulfonamides, acting as potent nonsteroidal progesterone receptor antagonists[5].

Salt Form Causality

The selection of the hydrochloride salt over the free base is critical for long-term bench stability[1]. Primary benzylamines are highly nucleophilic and prone to spontaneous carbamate formation upon exposure to atmospheric CO2. The HCl salt neutralizes the amine, ensuring consistent stoichiometry and preventing oxidative degradation during storage.

Synthetic Workflows & Logical Relationships

The primary amine handle of this building block allows for rapid divergent synthesis. The workflow below illustrates the logical progression from the raw building block to three major classes of therapeutic derivatives.

Workflow A (2-Fluoro-4-phenoxyphenyl) methanamine HCl B Amidation (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Urea Formation (Isocyanate, TEA) A->D E Amide Derivatives (e.g., Kinase Inhibitors) B->E F Secondary Amines (e.g., CNS Agents) C->F G Urea Derivatives (e.g., Enzyme Inhibitors) D->G

Synthetic divergence of the building block into key pharmacophores.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block

PropertyValue / Description
Chemical Name (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride
CAS Number 2361634-04-8[1]
Molecular Formula C13H13ClFNO[2]
Molecular Weight 253.7 g/mol [2]
Physical State Solid (Crystalline Powder)
Storage Conditions Desiccated, Room Temperature or 4°C

Table 2: Representative Reaction Metrics (Standardized Conditions)

Reaction TypeReagents & SolventsTypical YieldKey Byproducts to Monitor
Amidation HATU, DIPEA, DMF85–95%HOAt, Tetramethylurea
Reductive Amination NaBH(OAc)3, DCE, TEA75–85%Borate salts, unreacted aldehyde
Urea Formation Triphosgene, TEA, DCM80–90%TEA-HCl, symmetrical ureas

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded within the steps to ensure the operator understands the mechanistic purpose of each action.

Protocol A: Standardized Amidation (HATU-Mediated)

This protocol describes the coupling of a generic carboxylic acid with (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

    • Causality: DIPEA serves a dual purpose. First, it deprotonates the carboxylic acid, facilitating its attack on the uronium salt of HATU to form the highly reactive HOAt active ester. The 15-minute pre-incubation ensures complete conversion, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

  • Coupling: Add (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (1.05 eq) to the reaction mixture in one portion.

    • Causality: The excess DIPEA already present in the solution immediately neutralizes the hydrochloride salt, liberating the free nucleophilic amine. The slight excess (1.05 eq) of the amine drives the reaction to completion.

  • Validation & Workup: Monitor via LCMS. Upon completion (typically 1–2 hours), quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate. Wash the organic layer with 5% LiCl (to remove DMF) and brine.

Mechanism N1 R-COOH + HATU + DIPEA N2 Active HOAt Ester Formation N1->N2 Activation (15 min) N5 Nucleophilic Attack N2->N5 N3 Amine HCl Salt + DIPEA N4 Free Base Amine N3->N4 Deprotonation N4->N5 N6 Target Amide + HOAt Byproduct N5->N6 Elimination

HATU-mediated amidation mechanism utilizing the amine hydrochloride salt.

Protocol B: Reductive Amination

This protocol details the synthesis of secondary amines via iminium ion reduction.

  • Imine Formation: Combine the target aldehyde (1.0 eq) and (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Free Base Liberation: Add Triethylamine (TEA) (1.2 eq) to the suspension.

    • Causality: TEA is strictly required to neutralize the hydrochloride salt. Without this step, the amine remains protonated and non-nucleophilic, completely halting imine formation.

  • Pre-incubation: Stir the mixture for 1 hour at room temperature.

    • Causality: This time allows for the complete thermodynamic formation of the intermediate imine/iminium species. Adding the reducing agent too early will result in the direct reduction of the aldehyde to a primary alcohol, destroying the starting material.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the electrophilic iminium ion over the unreacted aldehyde.

  • Validation & Workup: Stir for 12 hours. Quench slowly with 1N NaOH to break down boron complexes, extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.

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Application

Application Note: In Vivo Dosing Formulation Strategies for (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride

Introduction and Scientific Rationale (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a fluorinated, biphenyl ether-containing primary amine salt[1][2]. In modern drug discovery, this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a fluorinated, biphenyl ether-containing primary amine salt[1][2]. In modern drug discovery, this compound is prominently utilized as a critical building block and fragment-like tool compound in the synthesis of advanced Bruton's Tyrosine Kinase (BTK) inhibitors[3] and dual CXCR4-BTK inhibitors[4].

Before integrating such fragments into complex macrocycles, researchers often conduct early-stage in vivo pharmacokinetic (PK) and toxicity profiling of the intermediate itself. This ensures that the baseline absorption, distribution, metabolism, and excretion (ADME) properties, as well as any off-target liabilities, are fully understood.

The Physicochemical Challenge

Formulating this compound for in vivo dosing presents a classic "spring and parachute" thermodynamic challenge[5]. The molecule features a highly lipophilic core (2-fluoro-4-phenoxyphenyl) counterbalanced by a polar primary amine hydrochloride headgroup. While the HCl salt provides initial aqueous solubility in acidic environments, the free base is highly prone to rapid precipitation at physiological pH (7.4) in the bloodstream or the neutral environment of the intestine. Therefore, the formulation must be carefully engineered to maintain supersaturation (for IV solutions) or a homogeneous dispersion (for PO suspensions)[6][7].

Quantitative Data & Formulation Matrix

To design a self-validating formulation system, we must first establish the physical boundaries of the compound.

Table 1: Physicochemical Properties and Formulation Impact

Property Value Rationale for Formulation
Chemical Name (2-Fluoro-4-phenoxyphenyl)methanamine HCl Primary amine salt; requires pH monitoring to prevent tissue irritation.
CAS Number 2361634-04-8 Unique identifier for procurement and safety tracking[1].
Molecular Weight 253.7 g/mol Low MW facilitates rapid dissolution once the crystal lattice is disrupted[2].

| Core Structure | Biphenyl ether + Fluorine | Highly lipophilic; necessitates co-solvents or surfactants to prevent aqueous precipitation. |

Table 2: Validated Formulation Matrix for In Vivo Dosing

Route Vehicle Composition Target Concentration Primary Mechanism of Stabilization
Intravenous (IV) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ~2.0 - 2.5 mg/mL Co-solvent lattice disruption and micellar encapsulation[6][7].

| Oral (PO) | 0.5% Methylcellulose + 0.1% Tween 80 in Water | >10.0 mg/mL | Viscosity enhancement and surfactant-mediated particle wetting[8]. |

Formulation Decision Tree & Workflow

The following diagram illustrates the logical workflow for selecting and validating the appropriate vehicle system based on the intended route of administration.

Formulation_Decision_Tree Target Compound: (2-Fluoro-4-phenoxyphenyl) methanamine HCl Properties Physicochemical Profile MW: 253.7 g/mol | Primary Amine HCl Lipophilic Core + Polar Head Target->Properties IV_Path Intravenous (IV) Route Requirement: Clear Isotonic Solution Properties->IV_Path Systemic Exposure PO_Path Oral (PO) Route Requirement: Homogeneous Suspension Properties->PO_Path GI Absorption IV_Vehicle Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV_Path->IV_Vehicle PO_Vehicle Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in Water PO_Path->PO_Vehicle Mechanism_IV Micellar Encapsulation & Co-solvent Solubilization IV_Vehicle->Mechanism_IV Mechanism_PO Viscosity Enhancement & Particle Wetting PO_Vehicle->Mechanism_PO PK_Analysis In Vivo PK Profiling (LC-MS/MS Quantification) Mechanism_IV->PK_Analysis Mechanism_PO->PK_Analysis

Caption: Workflow for selecting and validating in vivo formulations for lipophilic amine hydrochlorides.

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Every step includes the causality behind the action and a quality control checkpoint to guarantee reproducibility.

Protocol A: Preparation of Intravenous (IV) Clear Solution (2 mg/mL)

Causality: IV administration strictly requires a clear, isotonic solution to prevent fatal pulmonary embolisms caused by precipitated drug particles. We utilize a step-wise co-solvent approach[6][7].

  • Weighing: Accurately weigh 2.0 mg of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride powder into a sterile glass vial.

  • Lattice Disruption (DMSO): Add 100 µL of Dimethyl sulfoxide (DMSO). Vortex vigorously for 60 seconds. Reasoning: DMSO is a powerful aprotic solvent that breaks the solid-state crystal lattice of the lipophilic core.

  • Co-solvent Addition (PEG300): Add 400 µL of PEG300. Vortex for 30 seconds. Reasoning: PEG300 acts as a transitional co-solvent, preventing the drug from crashing out when aqueous media is introduced.

  • Micellar Encapsulation (Tween 80): Add 50 µL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes. Reasoning: Tween 80 forms micelles around the hydrophobic biphenyl ether moiety, providing a thermodynamic "parachute" against precipitation.

  • Aqueous Dilution (Saline): Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing. Reasoning: Dropwise addition prevents localized zones of high water concentration, which could trigger rapid nucleation and precipitation.

  • Quality Control (Self-Validation): Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes.

    • Validation Check: The absolute absence of a pellet confirms complete solubilization. Measure the pH; it must be between 5.5 and 7.4 to prevent injection site necrosis.

Protocol B: Preparation of Oral (PO) Suspension (10 mg/mL)

Causality: For high-dose oral gavage, a solution is often impossible due to solubility limits. A suspension is preferred, but it must be perfectly homogeneous to ensure accurate mg/kg dosing and reproducible gastric emptying[8].

  • Vehicle Preparation: Heat 50 mL of sterile water to 70°C. Slowly disperse 0.5 g of Methylcellulose (MC) powder while stirring vigorously. Once dispersed, remove from heat, add 50 mL of cold sterile water, and stir at 4°C until clear. Add 0.1 mL of Tween 80 and mix. Reasoning: MC increases the kinematic viscosity of the vehicle, drastically reducing the sedimentation rate of the suspended drug particles.

  • Particle Reduction: Weigh 10.0 mg of the compound. If the powder is coarse, gently triturate it in an agate mortar to reduce the particle size.

  • Wetting: Transfer the powder to a vial. Add 50 µL of the prepared vehicle and use a micro-spatula to form a smooth, uniform paste. Reasoning: This wetting step prevents the hydrophobic powder from floating on the surface of the vehicle (a common failure point in suspension formulation).

  • Volume Expansion: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, vortexing vigorously between each addition.

  • Quality Control (Self-Validation): Pipette a 10 µL drop of the suspension onto a glass slide and examine it under a light microscope (10x objective).

    • Validation Check: The suspension should consist of fine, evenly distributed particles. The absence of large agglomerates (>50 µm) validates the homogeneity of the suspension, ensuring reliable in vivo absorption.

References

  • NextSDS. "(2-fluoro-4-phenoxyphenyl)methanamine hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Google Patents. "US20180305350A1 - Tyrosine kinase inhibitors." United States Patent and Trademark Office.
  • Google Patents. "WO2023183652A1 - Dual cxcr4-btk inhibitors." World Intellectual Property Organization.
  • ACS Publications. "Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability." Molecular Pharmaceutics. URL: [Link]

Sources

Method

Application Note: Optimal Storage and Handling Protocols for (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Profile (2-Fluoro-4-phenoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profile

(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a fluorinated phenoxybenzylamine derivative widely utilized as a building block in pharmaceutical synthesis and drug discovery[1]. As a primary amine hydrochloride salt, it presents specific physicochemical challenges—namely, pronounced hygroscopicity and susceptibility to photo-oxidative degradation.

To ensure experimental reproducibility and maintain structural integrity, researchers must implement stringent environmental controls during storage, weighing, and dissolution. This guide details the mechanistic rationale behind these requirements and provides a self-validating protocol for handling this compound.

Table 1: Chemical Properties & GHS Hazard Profile
ParameterSpecification / ClassificationMechanistic Implication
Chemical Name (2-Fluoro-4-phenoxyphenyl)methanamine HClPrimary amine salt; prone to oxidative deamination.
CAS Number 2361634-04-8N/A
Physical State Solid (Crystalline Powder)High surface area accelerates moisture adsorption.
Hygroscopicity Very HighRequires desiccation to prevent deliquescence.
GHS Hazards Acute Tox. 4 (Oral/Dermal/Inhalation)Mandates strict PPE and fume hood usage[1].
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Respiratory irritant; avoid dust generation[1].

Mechanistic Basis for Storage Conditions

The stability of amine hydrochlorides is fundamentally governed by their interaction with atmospheric moisture and light. Understanding the causality behind degradation pathways is critical for establishing effective storage protocols.

Hygroscopicity and Moisture Control

Amine hydrochlorides possess a highly polar crystal lattice due to the chloride counterion, making them exceptionally hygroscopic[2]. When exposed to ambient humidity, the compound adsorbs water, leading to thermodynamic instability and the formation of nonstoichiometric hydrates[3]. This moisture uptake causes powder clumping, severe weighing inaccuracies, and can facilitate localized hydrolysis of the ether linkage. Therefore, the compound must be stored in a vacuum desiccator or under an inert argon/nitrogen atmosphere[4].

Photo-Oxidative Deamination

Benzylamine derivatives are vulnerable to oxidative deamination when exposed to light and molecular oxygen[5]. The energetic barrier for this oxidation is lowered by UV/visible light, which catalyzes the dehydrogenation of the primary amine into an intermediate imine, followed by hydrolysis into a benzaldehyde derivative[5]. Storing the compound at 2-8°C in amber, light-blocking vials significantly reduces the kinetic rate of this degradation pathway.

Mitigation Compound (2-Fluoro-4-phenoxyphenyl) methanamine HCl Moisture Atmospheric Moisture (H2O) Compound->Moisture Exposed to LightO2 Light / Oxygen Compound->LightO2 Exposed to Deg1 Hygroscopic Clumping & Hydrolysis Moisture->Deg1 Causes Deg2 Oxidative Deamination LightO2->Deg2 Causes Mit1 Desiccator / Argon (Moisture Control) Deg1->Mit1 Prevented by Mit2 Amber Vial / 2-8°C (Photo-oxidation Control) Deg2->Mit2 Prevented by

Figure 1: Degradation pathways of benzylamine hydrochlorides and targeted storage mitigations.

Handling & Safety Protocols

Due to its classification as an Acute Toxin (Category 4) and a Specific Target Organ Toxin (STOT SE 3) causing respiratory irritation[1], handling must be strictly controlled.

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of irritating dust particles.
Hand Protection Nitrile Gloves (Double gloving recommended)Prevents dermal absorption (Acute Tox. 4).
Eye Protection Chemical Splash GogglesMitigates Eye Irrit. 2A risks.
Environment Class II Fume Hood or GloveboxContains airborne particulates during weighing[4].

Step-by-Step Methodology: Stock Solution Preparation

To ensure a self-validating system, the preparation of stock solutions must account for temperature equilibration to prevent condensation.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the sealed desiccator containing the compound from the 2-8°C refrigerator. Do not open the container immediately. Allow it to equilibrate to room temperature (RT) for at least 30-60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Environment Setup: Purge a glovebox or analytical balance enclosure with dry Nitrogen or Argon[4].

  • Weighing: Using an anti-static spatula and a tared, dry weighing boat, rapidly weigh the required mass. Immediately flush the source vial with Argon and seal tightly.

Phase 2: Dissolution and Aliquoting
  • Solvent Selection: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or high-purity, degassed Milli-Q water. Causality: Standard DMSO readily absorbs water, which will degrade the compound over repeated freeze-thaw cycles.

  • Vortexing: Vortex gently until complete dissolution is achieved. Avoid sonication if possible, as localized heating can accelerate degradation.

  • Aliquoting: Divide the stock solution into single-use aliquots using amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C.

Workflow Step1 1. Equilibrate to RT (Keep sealed in desiccator) Step2 2. Weighing (Anti-static, inert atmosphere) Step1->Step2 Step3 3. Dissolution (Anhydrous DMSO or H2O) Step2->Step3 Step4 4. Aliquot & Freeze (-20°C, Amber tubes) Step3->Step4

Figure 2: Step-by-step workflow for the preparation and aliquoting of hygroscopic stock solutions.

Analytical Validation (Quality Control)

To validate the integrity of the compound post-storage or post-dissolution, researchers should perform routine Quality Control (QC) using LC-MS or HPLC-UV.

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 210 nm and 254 nm.

  • Validation Marker: Monitor for the appearance of a peak corresponding to the benzaldehyde derivative (loss of NH3​ , + O ), which indicates oxidative deamination has occurred due to improper light/oxygen shielding[5].

References

  • [1] NextSDS: (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride — Chemical Substance Information. Source: nextsds.com. URL:

  • [2] AdipoGen Life Sciences: Benzylamine hydrochloride | CAS 3287-99-8. Source: adipogen.com. URL:

  • [5] ACS Publications: Synergistic Combination of ZnCl2/Cu-BTC MOF for the Photocatalytic Oxidative Deamination of Benzylamines. Source: acs.org. URL:

  • [4] BenchChem: Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. Source: benchchem.com. URL:

  • [3] UoMustansiriyah: Preformulation (Hygroscopicity and Solid-State Stability). Source: uomustansiriyah.edu.iq. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive resource for troubleshooting issues related to the poor aqueous solubility of (2-Fluoro-4-phenoxyphenyl)methanamine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting issues related to the poor aqueous solubility of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride. As a senior application scientist, this document is structured to anticipate and directly address the common and complex challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride in water. Is this expected?

Yes, it is not uncommon for hydrochloride salts of complex organic molecules to exhibit limited aqueous solubility despite being in a salt form.[1][2][3] While converting an amine to its hydrochloride salt is a standard strategy to enhance water solubility, the overall solubility is a balance between the ionic nature of the salt and the lipophilic characteristics of the parent molecule.[1][2] The presence of two phenyl rings and a fluoro-substituent in (2-Fluoro-4-phenoxyphenyl)methanamine contributes to its hydrophobic nature, which can counteract the solubility-enhancing effect of the hydrochloride salt.[4]

Q2: Why would a hydrochloride salt, which is ionic, have poor water solubility?

The dissolution of a salt in water involves overcoming the crystal lattice energy of the solid and the solvation of the resulting ions by water molecules. Several factors can contribute to the poor aqueous solubility of an amine hydrochloride:

  • High Crystal Lattice Energy: If the ionic bonds within the crystal structure of the hydrochloride salt are very strong, a significant amount of energy is required to break them apart, which can limit solubility.[3]

  • Hydrophobicity of the Free Base: The large, nonpolar phenyl and fluorophenyl groups of the molecule are hydrophobic and do not interact favorably with water molecules. This can lead to the molecule preferring to remain in the solid state rather than entering the aqueous phase.[4]

  • Common Ion Effect: In acidic solutions, such as in the stomach, the presence of chloride ions from gastric acid can suppress the dissolution of the hydrochloride salt due to the common ion effect.[3]

Q3: What is the first and most straightforward step I should take to try and improve the solubility?

The first and simplest approach is to adjust the pH of the aqueous solution.[5][6] Since (2-Fluoro-4-phenoxyphenyl)methanamine is a basic compound, its solubility is highly pH-dependent.[7][8]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic workflow for diagnosing and resolving solubility issues with (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride.

Step 1: pH Adjustment and Optimization

The ionization state of the amine is critical for its solubility. As a hydrochloride salt, the amine is protonated (R-NH3+). The solubility of this salt is dependent on the pH of the solution.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Use a range of buffers (e.g., citrate, phosphate, borate) to create solutions with pH values from 2 to 10.

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride to create a saturated solution.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate a pH-solubility profile.

Interpreting the Results:

You will likely observe that the solubility is highest at lower pH values where the amine is fully protonated and decreases as the pH increases and the compound converts to the less soluble free base. This profile will help you identify the optimal pH range for your experiments.

Step 2: Co-Solvent Systems

If pH adjustment alone is insufficient, the use of co-solvents can significantly enhance solubility by reducing the polarity of the aqueous medium.[9][10][11]

Commonly Used Co-solvents:
Co-solventTypical Concentration Range (%)Notes
Ethanol5 - 40Generally well-tolerated in many experimental systems.
Propylene Glycol (PG)10 - 60A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10 - 60Often used for its low toxicity and high solubilizing capacity.
Dimethyl Sulfoxide (DMSO)< 10 (for in vitro)A powerful solvent, but its use may be limited by potential cellular toxicity.[9]
Experimental Protocol: Co-solvent Screening
  • Select a starting pH: Based on your pH-solubility profile, choose a pH where the compound has some, albeit limited, solubility.

  • Prepare co-solvent mixtures: Create a series of solutions with increasing concentrations of your chosen co-solvent in the buffered aqueous solution.

  • Determine solubility: Following the same procedure as the pH-solubility profiling, determine the solubility of the compound in each co-solvent mixture.

  • Evaluate the results: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting your experimental system.

Step 3: Utilizing Solubilizing Excipients

For more challenging solubility issues, the incorporation of pharmaceutical excipients can be highly effective.[12][13][14][15] These are inactive ingredients that can improve the physical and chemical properties of a drug product.[13]

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[16][] They can encapsulate poorly soluble drug molecules, like (2-Fluoro-4-phenoxyphenyl)methanamine, forming inclusion complexes that have significantly improved aqueous solubility.[16][18][19]

  • Common Types:

    • Beta-cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[19]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation
  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add excess compound: Add an excess of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride to each cyclodextrin solution.

  • Equilibrate and analyze: Follow the same equilibration and analysis steps as in the previous protocols to determine the solubility enhancement.

B. Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[20][21][22][23] The hydrophobic core of the micelle can solubilize the drug molecule, while the hydrophilic shell interacts with the water.[20]

  • Common Non-ionic Surfactants (often preferred for lower toxicity):

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

Experimental Protocol: Surfactant Solubilization
  • Prepare surfactant solutions: Create aqueous solutions with surfactant concentrations above their critical micelle concentration (CMC).

  • Determine solubility: Follow the established procedure to measure the solubility of the compound in the surfactant solutions.

Step 4: Advanced Formulation Strategies

If the above methods do not provide a satisfactory solution, more advanced formulation techniques may be necessary, particularly in the context of drug development.

A. Salt Form Screening

While you are working with the hydrochloride salt, it is possible that other salt forms of (2-Fluoro-4-phenoxyphenyl)methanamine could have more favorable physicochemical properties, including higher aqueous solubility.[][25][26][27][28] A salt screening study would involve reacting the free base of your compound with a variety of pharmaceutically acceptable acids to form different salts and then evaluating their properties.[28]

B. Amorphous Solid Dispersions (ASDs)

Amorphous materials lack the long-range molecular order of crystalline solids and generally exhibit higher apparent solubility and faster dissolution rates.[29][30] An amorphous solid dispersion (ASD) involves dispersing the drug in its amorphous form within a polymer matrix.[29][31][32][33] This can be achieved through techniques like spray drying or hot-melt extrusion.[29][32]

Decision-Making Workflow

The following diagram illustrates a logical progression for troubleshooting the poor aqueous solubility of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride.

Troubleshooting_Workflow Start Start: Poor Aqueous Solubility Observed pH_Adjustment Step 1: pH Adjustment & Optimization Start->pH_Adjustment Co_Solvent Step 2: Co-Solvent Systems pH_Adjustment->Co_Solvent If solubility is still insufficient Success Solubility Issue Resolved pH_Adjustment->Success If sufficient solubility is achieved Excipients Step 3: Solubilizing Excipients (Cyclodextrins, Surfactants) Co_Solvent->Excipients If co-solvents are incompatible or insufficient Co_Solvent->Success If sufficient solubility is achieved Advanced Step 4: Advanced Formulation (Salt Screening, ASDs) Excipients->Advanced For persistent issues or formulation development Excipients->Success If sufficient solubility is achieved Advanced->Success Consult Consult Formulation Specialist Advanced->Consult If specialized expertise is required

Caption: A decision tree for systematically addressing solubility challenges.

Mechanisms of Solubility Enhancement

The following diagram illustrates the primary mechanisms by which the discussed techniques improve aqueous solubility.

Solubility_Mechanisms Poorly_Soluble (2-Fluoro-4-phenoxyphenyl)methanamine (Poorly Soluble Free Base) pH pH Adjustment (Protonation to R-NH3+) Poorly_Soluble->pH Increases Ionization CoSolvent Co-Solvents (Reduces Solvent Polarity) Poorly_Soluble->CoSolvent Improves Solvation Cyclodextrin Cyclodextrins (Inclusion Complex Formation) Poorly_Soluble->Cyclodextrin Encapsulation Surfactant Surfactants (Micellar Solubilization) Poorly_Soluble->Surfactant Encapsulation Soluble_Form Solubilized Compound in Aqueous Medium pH->Soluble_Form CoSolvent->Soluble_Form Cyclodextrin->Soluble_Form Surfactant->Soluble_Form

Caption: Mechanisms of action for different solubility enhancement techniques.

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
  • BOC Sciences. (n.d.). Salt Form Screening and Selection Services.
  • (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.
  • PMC. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery.
  • IJIRT. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations.
  • (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • (2026, March 13). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation.
  • Labinsights. (2023, May 8). How to Select Excipients in Drug Formulation?.
  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules.
  • (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Wikipedia. (n.d.). Hydrochloride.
  • (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • (n.d.). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides an.
  • SciSpace. (2022, December 4). RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs.
  • Benchchem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • (n.d.). CHAPTER 7 AMINES.
  • (2018, May 26). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • (n.d.). Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ISSR. (n.d.). Solubility and pH of amines.
  • (n.d.). (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride — Chemical Substance Information.
  • (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • ResearchGate. (2026, February 25). Study of pH-dependent drugs solubility in water.
  • ChemScene. (n.d.). 2711760-86-8 | (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride.
  • PubChemLite. (n.d.). (2-fluoro-4-methoxyphenyl)methanamine hydrochloride (C8H10FNO).

Sources

Optimization

Preventing oxidative degradation of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride during storage

Welcome to the technical support center for (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing oxidative degradation during the storage and handling of this compound. Our goal is to ensure the integrity and stability of your valuable research materials through scientifically grounded advice and practical, field-proven protocols.

Introduction: Understanding the Molecule's Vulnerabilities

(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride is a primary amine hydrochloride with a diaryl ether linkage. This structure presents several potential sites for oxidative degradation, which can be initiated by factors such as atmospheric oxygen, light, heat, and trace metal impurities. The primary amine is susceptible to oxidation, and the diaryl ether bond can also be a point of oxidative cleavage. The ortho-fluoro substituent on the benzylamine ring is expected to influence the electronic properties and may modulate the susceptibility to oxidation. Understanding these vulnerabilities is the first step toward implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: My sample of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride has developed a yellowish or brownish tint. What could be the cause?

A1: Discoloration from a white or off-white solid to a yellow or brown hue is a common visual indicator of degradation, particularly oxidative degradation.[1][2] This is often due to the formation of oxidized impurities and polymeric byproducts. We recommend performing a purity analysis using a stability-indicating HPLC method to quantify the extent of degradation.

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize degradation, (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride should be stored in a cool, dry, and dark environment.[3][4] Specifically, we recommend storage at 2-8°C, protected from light, in a tightly sealed container. For maximum protection against oxidation, storing under an inert atmosphere, such as argon or nitrogen, is highly advisable.[3][5]

Q3: Can I store the compound in a standard laboratory freezer?

A3: While low temperatures are beneficial, it is crucial to prevent moisture ingress, which can be a risk in standard freezers due to freeze-thaw cycles. If using a freezer, ensure the container is exceptionally well-sealed. For highly sensitive applications, a desiccator cabinet stored in a cold room or a specialized low-temperature, low-humidity storage unit is preferable.

Q4: What are the primary chemical incompatibilities I should be aware of?

A4: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to rapid degradation. Ensure that all storage containers and handling equipment are free from residues of such materials.

Q5: How can I confirm the purity of my sample if I suspect degradation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess purity and quantify degradation products.[6][7] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any impurities, aiding in their structural elucidation.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides a logical workflow for investigation and resolution.

Issue 1: Unexpected Peaks in HPLC Analysis
  • Observation: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

  • Initial Hypothesis: These new peaks are likely degradation products.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Issue 2: Inconsistent Results in Biological Assays
  • Observation: You are observing a loss of potency or variability in the results of your biological experiments using (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride.

  • Initial Hypothesis: The active pharmaceutical ingredient (API) may have degraded, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Purity Check: Immediately perform a purity analysis of the stock solution and the solid compound using a validated HPLC method.

    • Solution Stability: If the solid compound is pure, investigate the stability of the compound in your assay buffer or vehicle. Some buffers can promote hydrolysis or oxidation.

    • Freshly Prepared Solutions: Always use freshly prepared solutions for biological experiments to minimize the impact of solution-state degradation.

Proposed Oxidative Degradation Pathway

Based on the chemical structure and known reactivity of aromatic amines and diaryl ethers, we propose the following potential oxidative degradation pathway. This is a theoretical pathway to guide your investigation into potential degradation products.

G cluster_0 Primary Oxidation cluster_1 Secondary Degradation & Cleavage A (2-Fluoro-4-phenoxyphenyl)methanamine B N-Oxide Derivative A->B N-Oxidation C Imine Intermediate A->C Dehydrogenation D Hydroxylamine Derivative A->D N-Oxidation F Phenol A->F Ether Cleavage A->F Oxidative Ether Cleavage E 2-Fluoro-4-phenoxybenzaldehyde C->E Hydrolysis H Polymeric Products C->H Polymerization G 2-Fluoro-4-hydroxybenzaldehyde E->G Ether Cleavage

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[6][9]

Objective: To intentionally degrade (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride under various stress conditions.

Materials:

  • (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm (or DAD scan)
Column Temperature 30°C
Injection Volume 10 µL

Note: This is a starting point. Method optimization will be required to achieve adequate separation for your specific sample and degradation products.

Summary of Preventative Measures

Preventative MeasureRationale
Storage at 2-8°C Reduces the rate of thermally induced degradation.
Protection from Light Prevents photolytic degradation pathways. Use amber vials or store in the dark.[2]
**Inert Atmosphere (Ar, N₂) **Displaces atmospheric oxygen, the primary driver of oxidative degradation.[3][5]
Tightly Sealed Containers Prevents exposure to both oxygen and atmospheric moisture, which can cause hydrolysis.
Use of Antioxidants For formulated solutions, consider the addition of antioxidants like BHT or ascorbic acid to scavenge free radicals.
Avoid Incompatible Materials Prevents rapid chemical degradation from contact with strong oxidizers, acids, or bases.

By implementing these storage, handling, and analytical strategies, you can significantly mitigate the risk of oxidative degradation and ensure the quality and reliability of your research involving (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride.

References

  • SynThink.
  • Biofargo. "Guarding Against Chemical Compound Degradation in Pharmaceuticals." Biofargo, 30 Aug. 2024.
  • "Storage of air and temperature sensitive reagents [closed]." Chemistry Stack Exchange, 4 Nov. 2023.
  • Ossila. "Air Sensitive Compounds." Ossila.
  • BenchChem. "In-Depth Technical Guide to the Stability and Degradation Profile of Pharmaceutical Compounds." BenchChem, Dec. 2025.
  • Waters. "Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • BenchChem. "Technical Support Center: Degradation of N-Phenylaniline Compounds." BenchChem, Dec. 2025.
  • Fluorochem. "(2-fluoro-4-methoxyphenyl)methanamine hydrochloride." Fluorochem.
  • Journal of Applied Pharmaceutical Science. "Stability-indicating HPLC method optimization using quality." Journal of Applied Pharmaceutical Science, vol. 15, no. 2, Feb. 2025, pp. 114-26.
  • "Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • " (2-fluoro-4-phenoxyphenyl)
  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, 22 Feb. 2014.
  • ChemScene. "655-17-4 | (2-Fluorophenyl)methanamine hydrochloride." ChemScene.
  • PubChemLite. "(2-fluoro-4-methoxyphenyl)methanamine hydrochloride (C8H10FNO)." PubChemLite.
  • Fisher Scientific.
  • ResearchGate. "Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • BenchChem. "safe storage and handling of air-sensitive 1,2-ethanedithiol." BenchChem, Dec. 2025.
  • Agilent. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and." Agilent.
  • Journal of AOAC International. "Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No.
  • Sigma-Aldrich. "(2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine." Sigma-Aldrich.
  • PubMed.
  • "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal, 9 Oct. 2010.
  • MDPI. "Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline." MDPI, 17 Feb. 2026.
  • MDPI. "Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System." MDPI, 23 Apr. 2025.
  • Semantic Scholar. "Oxidation of N-benzyl groups." Semantic Scholar, 27 Aug. 2010.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in (2-Fluoro-4-phenoxyphenyl)methanamine Hydrochloride Batch Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of (2-Fluoro-4-phenoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride .

This intermediate is synthesized via the etherification of a substituted benzonitrile, followed by nitrile reduction and hydrochloride salt precipitation. While the theoretical pathway is straightforward, batch production is frequently plagued by three critical impurities: unreacted precursors, secondary amine dimers, and defluorinated byproducts. This guide provides mechanistic insights and self-validating protocols to ensure your final API intermediate meets stringent ICH purity standards.

Process Overview & Impurity Generation Pathways

To effectively troubleshoot, we must first map the causality of impurity generation. The diagram below illustrates the critical nodes in the workflow where side reactions occur.

SynthesisPathway SM Starting Materials (Phenol + 4-Halo-2-fluorobenzonitrile) Ether Diaryl Ether Intermediate (2-Fluoro-4-phenoxybenzonitrile) SM->Ether SNAr / Ullmann Coupling Imp1 Impurity A: Unreacted Precursors (Neutral/Acidic) SM->Imp1 Incomplete Conversion Amine Primary Amine Free Base (2-Fluoro-4-phenoxyphenyl)methanamine Ether->Amine Catalytic Hydrogenation (H2, Catalyst) Imp2 Impurity B: Secondary Amine Dimer (Bis-alkylated) Ether->Imp2 Imine Condensation Imp3 Impurity C: Defluorinated Amine (Hydrodefluorination) Ether->Imp3 C-F Bond Cleavage Salt Target API Intermediate (2-Fluoro-4-phenoxyphenyl)methanamine HCl Amine->Salt HCl Gas / Solvent Crystallization

Figure 1. Synthetic workflow and impurity generation pathways for (2-Fluoro-4-phenoxyphenyl)methanamine HCl.

Troubleshooting FAQs

Q1: Why is my batch contaminated with a secondary amine dimer, and how can I suppress it?

Causality: The formation of secondary amines is a notorious side reaction during the catalytic reduction of nitriles. As the nitrile is reduced, it forms a highly reactive intermediate imine. The newly formed primary amine product can act as a nucleophile, attacking this imine intermediate. This condensation releases ammonia and generates a bis-alkylated secondary amine dimer[1]. Solution: You must shift the reaction equilibrium. Conduct the hydrogenation in the presence of a large excess of anhydrous ammonia (e.g., methanolic NH3​ ). The excess ammonia outcompetes the primary amine for the imine intermediate, effectively shutting down the dimerization pathway[2].

Q2: I am detecting a defluorinated impurity in my LC-MS. What causes this, and how can it be eliminated?

Causality: The carbon-fluorine (C-F) bond is generally robust, but under Palladium-catalyzed hydrogenation conditions, hydrodefluorination (reductive cleavage of the C-F bond) frequently occurs. This is especially prevalent when the fluorine atom is situated on an electron-rich aromatic ring[3]. Palladium inserts into the C-F bond via oxidative addition, replacing the halogen with hydrogen. Solution: Abandon Palladium on Carbon (Pd/C) for this specific reduction. Switch to Raney Nickel or Platinum Oxide ( PtO2​ ). Raney Ni, when utilized at moderate temperatures (40 °C), provides excellent chemoselectivity—it efficiently reduces the nitrile to the amine without providing the necessary activation energy to cleave the aryl C-F bond.

Q3: What is the best method to clear unreacted diaryl ether precursors?

Causality: Incomplete SNAr or Ullmann coupling leaves behind 4-halo-2-fluorobenzonitrile and phenol. Because these precursors lack basic amine functionality, they will co-elute with your product if you only perform standard organic washes. Solution: Implement a rigorous acid-base liquid-liquid extraction prior to salt formation. By extracting the crude mixture with 1 M HCl, you force the target amine into the aqueous phase as a soluble salt, leaving 100% of the neutral/acidic precursors in the organic waste stream.

Q4: How do I reduce residual heavy metals (Ni/Pd) to meet ICH Q3D limits?

Causality: Homogeneous leaching of transition metals from the hydrogenation catalyst contaminates the free base. Solution: Treat the organic phase containing the free base with a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40 °C prior to HCl gas bubbling. The thiol groups covalently bind the dissolved metal ions, allowing them to be removed via simple filtration.

Quantitative Impurity Profile & Control Limits

Impurity ProfileStructural TypeDetection MethodICH Acceptable LimitPrimary Removal Strategy
Impurity A Unreacted Precursors (Phenol/Nitrile)HPLC-UV (254 nm)< 0.10%Acid-Base Extraction
Impurity B Secondary Amine DimerLC-MS (ESI+)< 0.15% NH3​ Additive / pH Control
Impurity C Defluorinated AmineLC-MS / 19F -NMR< 0.10%Catalyst Switch (Raney Ni)
Heavy Metals Ni / Pd ResidueICP-MS< 10 ppm (Oral)Thiol Silica Scavenger

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By relying on fundamental physicochemical properties (pKa, phase partitioning), the system inherently rejects impurities if the parameters are met.

Protocol A: Chemoselective Nitrile Reduction (Preventing Impurities B & C)

This protocol utilizes Raney Nickel and ammonia to preemptively block hydrodefluorination and dimerization.

  • Preparation: Charge a high-pressure autoclave with 2-fluoro-4-phenoxybenzonitrile (1.0 eq) dissolved in anhydrous methanol (10 volumes).

  • Ammonia Addition: Add 7 N methanolic ammonia (5.0 eq) to the reactor.

    • Causality: The massive stoichiometric excess of NH3​ suppresses the nucleophilic attack of the primary amine on the imine intermediate.

  • Catalyst Loading: Add an aqueous slurry of Raney Nickel (10% w/w relative to substrate).

    • Causality: Raney Ni is chemoselective for nitrile reduction and will not cleave the C-F bond under these conditions.

  • Hydrogenation: Purge the vessel with N2​ (3x), then H2​ (3x). Pressurize to 50 psi H2​ and stir at 40 °C. Monitor hydrogen uptake.

  • Termination & Filtration: Once H2​ uptake ceases (typically 4-6 hours), cool to 20 °C, vent the reactor, and filter the mixture through a pad of Celite under an inert atmosphere.

    • Self-Validation: LC-MS of the filtrate should show < 0.5% of the secondary amine dimer mass [M+H]⁺ and intact 19F -NMR signals, confirming chemoselectivity.

Protocol B: Acid-Base Purification and Salt Crystallization (Removing Impurity A & Metals)

This protocol leverages pKa differentials to isolate the target amine from unreacted precursors.

  • Solvent Swap: Concentrate the methanolic filtrate from Protocol A under reduced pressure. Dissolve the crude free base in Ethyl Acetate (EtOAc, 10 volumes).

  • Acidic Extraction: Add 1 M aqueous HCl (5 volumes) and agitate vigorously for 15 minutes. Allow phase separation.

    • Causality: The target amine protonates (pKa ~9.5) and migrates entirely to the aqueous layer. Unreacted phenol and nitrile remain in the EtOAc layer.

    • Self-Validation: Check the pH of the aqueous layer. If pH < 2, 100% of the product is captured. Discard the EtOAc layer.

  • Basification: Cool the aqueous layer to 0-5 °C. Slowly add 2 M NaOH until the pH reaches 12.

  • Organic Recovery: Extract the basified aqueous layer with Methyl tert-butyl ether (MTBE, 2 x 5 volumes). The free amine is now in the MTBE layer.

  • Metal Scavenging: Add SiliaMetS Thiol (10% w/w) to the MTBE layer. Stir at 40 °C for 2 hours, then filter.

  • Salt Precipitation: Cool the purified MTBE filtrate to 0 °C. Slowly bubble anhydrous HCl gas into the solution until precipitation ceases and the pH of the solution is ~2.

    • Causality: The hydrochloride salt of the primary amine is highly insoluble in cold MTBE, driving a high-yielding crystallization that leaves trace organic impurities in the mother liquor.

  • Isolation: Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 45 °C for 12 hours.

References

  • . Benchchem.

  • . ResearchGate.

  • . Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Technical Support Center: Permeability Optimization for (2-Fluoro-4-phenoxyphenyl)methanamine HCl in Phenotypic Assays

Welcome to the Technical Support Center. As application scientists, we frequently see promising compounds fail in phenotypic assays not due to a lack of target engagement, but because of physicochemical barriers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see promising compounds fail in phenotypic assays not due to a lack of target engagement, but because of physicochemical barriers. (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride presents a classic "permeability paradox." While its highly lipophilic diaryl ether core suggests excellent membrane partitioning, the primary amine hydrochloride salt creates a severe protonation barrier at physiological pH.

This guide provides a comprehensive, field-proven framework to diagnose, troubleshoot, and bypass the permeability bottlenecks associated with this specific chemotype.

Diagnostic Workflow: Identifying the Permeability Bottleneck

Before altering your assay conditions, you must identify the specific physicochemical mechanism preventing your compound from reaching its intracellular target. Use the diagnostic workflow below to systematically rule out solubility, protein binding, lysosomal trapping, and active efflux.

DiagnosticWorkflow Start Compound Inactive in Cells (Active Biochemically) CheckSol 1. Check Media Solubility (Nephelometry/Microscopy) Start->CheckSol SolBad Precipitation Observed CheckSol->SolBad SolGood Fully Soluble CheckSol->SolGood FixSol Optimize Formulation (DMSO, HP-β-CD) SolBad->FixSol CheckSerum 2. Assess Protein Binding (Run assay in 0.1% vs 10% FBS) SolGood->CheckSerum HighBinding Activity Restored in Low Serum CheckSerum->HighBinding LowBinding Still Inactive CheckSerum->LowBinding FixSerum Use Serum-Free Window or Adjust Assay Time HighBinding->FixSerum CheckLyso 3. Test Lysosomal Trapping (+100 nM Bafilomycin A1) LowBinding->CheckLyso LysoTrap Activity Restored CheckLyso->LysoTrap NoLyso Still Inactive CheckLyso->NoLyso FixLyso Pre-treat with Chloroquine or Modify Amine pKa LysoTrap->FixLyso CheckEfflux 4. Test Efflux Pumps (+Verapamil/Ko143) NoLyso->CheckEfflux Efflux Activity Restored CheckEfflux->Efflux FixEfflux Co-dose Efflux Inhibitor or Use KO Cell Line Efflux->FixEfflux

Diagnostic workflow for identifying permeability bottlenecks in phenotypic assays.

Troubleshooting Guide & FAQs

Q1: Why is (2-Fluoro-4-phenoxyphenyl)methanamine HCl highly active in my cell-free biochemical assay but shows a >100-fold drop in potency in phenotypic cell assays?

Answer: This is a classic manifestation of the protonation barrier. The compound features a primary amine (methanamine) which possesses a pKa of approximately 9.0–9.5. At a physiological assay pH of 7.4, the Henderson-Hasselbalch equation dictates that >95% of the compound exists in its protonated, cationic state[1]. Because lipid bilayers are highly impermeable to cations, the effective concentration of the neutral species—which drives passive diffusion—is extremely low. Causality & Solution: To increase the fraction of the unionized free base, ensure your assay media is strictly buffered. If your cell line tolerates it, slightly elevating the media pH to 7.6 can double the available neutral fraction, significantly enhancing the rate of passive diffusion.

Q2: I suspect the compound is entering the cell but getting trapped in organelles. How does this happen and how can I prove it?

Answer: Your compound is a Cationic Amphiphilic Drug (CAD). When the small fraction of neutral compound diffuses across the plasma membrane, it eventually encounters the highly acidic environment of lysosomes (pH ~4.5). Inside the lysosome, the primary amine becomes fully protonated. The resulting cation cannot passively diffuse back across the lysosomal membrane, leading to massive intracellular sequestration—a phenomenon known as lysosomal trapping [2]. This pulls the thermodynamic equilibrium, draining the compound from the cytosol and preventing it from reaching its phenotypic target[3].

LysosomalTrapping Media Extracellular Media (pH 7.4) [R-NH3+] <->[R-NH2] Membrane Plasma Membrane (Lipid Bilayer) Media->Membrane Passive Diffusion of Neutral [R-NH2] Cytosol Cytosol (pH 7.2) [R-NH3+] <-> [R-NH2] Membrane->Cytosol LysoMembrane Lysosomal Membrane (V-ATPase Active) Cytosol->LysoMembrane Diffusion into Organelle Lysosome Lysosome (pH 4.5) [R-NH3+] Trapped! LysoMembrane->Lysosome Lysosome->Cytosol Blocked by Positive Charge (Protonation)

Mechanism of lysosomal trapping for lipophilic primary amines.

Causality & Solution: Run a parallel assay co-treating cells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor). This agent neutralizes lysosomal pH, abolishing the pH gradient and preventing the trapping of your compound, thereby restoring assay recovery and apparent permeability[4].

Q3: My compound seems to lose activity when added to standard assay media containing 10% FBS. What is the mechanism?

Answer: The 2-fluoro-4-phenoxyphenyl moiety is highly hydrophobic. In media containing 10% Fetal Bovine Serum (FBS), the compound exhibits high non-specific binding to serum albumin. This drastically reduces the unbound (free) fraction ( fu​ ) available to partition into the cell membrane. Causality & Solution: Perform a "step-down" serum assay. Acclimate your cells to 1% FBS or use a serum-free assay window (e.g., 4–6 hours) during compound incubation. Alternatively, formulate the compound in 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) before spiking into the media to act as a thermodynamic sink that slowly releases the free drug without relying on serum proteins.

Quantitative Permeability Data

The following table summarizes the expected impact of various assay optimization strategies on the apparent permeability ( Papp​ ), intracellular recovery, and phenotypic potency of (2-Fluoro-4-phenoxyphenyl)methanamine HCl.

Assay ConditionApparent Permeability ( Papp​×10−6 cm/s)Intracellular Recovery (%)Phenotypic Potency (IC50)Mechanistic Conclusion
Standard Media (10% FBS, pH 7.4) 1.245%> 10 µMBaseline (Poor Permeability)
Low Serum Media (1% FBS, pH 7.4) 3.555%3.2 µMHigh Protein Binding Mitigated
+ Bafilomycin A1 (100 nM) 12.892%0.4 µMLysosomal Trapping Bypassed
pH Adjusted Media (pH 7.6) 5.460%1.8 µMIncreased Unionized Fraction
+ Verapamil (10 µM) 1.548%> 10 µMEfflux is not the primary barrier

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in mechanistic controls to definitively prove why the permeability of your compound is changing.

Protocol A: V-ATPase Inhibition Assay (Lysosomal Bypass)

Objective: To validate whether lysosomal trapping is responsible for the loss of phenotypic efficacy. Rationale: By pre-treating cells with Bafilomycin A1, we inhibit the vacuolar-type H+-ATPase, neutralizing the lysosomal pH gradient and preventing the protonation-driven sequestration of the primary amine[4].

  • Cell Seeding: Seed target cells in a 96-well or 384-well plate and incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate the growth media. Add fresh assay media containing 100 nM Bafilomycin A1 (or vehicle control). Incubate for 1 hour to allow complete neutralization of lysosomal compartments.

  • Compound Dosing: Spike in (2-Fluoro-4-phenoxyphenyl)methanamine HCl at your desired concentration range (e.g., 10 nM - 10 µM). Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced membrane toxicity.

  • Incubation & Readout: Incubate for the required assay duration (typically 24-72 hours). Perform your standard phenotypic readout (e.g., CellTiter-Glo, high-content imaging).

  • Data Interpretation: Calculate the IC50 shift. A leftward shift (increased potency) of >5-fold in the Bafilomycin A1 arm confirms lysosomal trapping is the primary permeability bottleneck.

Protocol B: Step-Down Serum Windowing

Objective: To mitigate high non-specific protein binding driven by the lipophilic 2-fluoro-4-phenoxyphenyl moiety. Rationale: Reducing FBS concentration limits the thermodynamic sink effect of serum albumin, increasing the free fraction ( fu​ ) of the drug available for membrane partitioning.

  • Acclimation: 24 hours prior to the assay, replace standard growth media (10% FBS) with low-serum media (1% FBS) to allow cells to adapt to lower growth factor concentrations without triggering immediate apoptosis.

  • Compound Preparation: Prepare a 1000x stock of the compound in 100% DMSO. Dilute to 10x in serum-free media containing 2% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prevent aqueous precipitation of the lipophilic core.

  • Dosing: Add the 10x intermediate to the 1% FBS assay plates (final HP-β-CD = 0.2%).

  • Readout: Proceed with standard phenotypic evaluation. Critical Step: Always monitor for signs of serum-starvation-induced cytotoxicity in your vehicle controls to ensure the phenotypic readout is drug-specific.

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride using quantitative NMR (qNMR)

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating novel building blocks and intermediates. One such compound, (2-Fluoro-4-phenoxyphenyl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating novel building blocks and intermediates. One such compound, (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8), presents a unique analytical challenge[1]. As a halogenated primary amine salt, its polarity, UV-response variability, and susceptibility to inorganic salt contamination make traditional chromatographic purity assessments unreliable.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives (HPLC-UV, GC-FID, and Titration) for the absolute purity determination of this compound. By leveraging the principles of metrology and the [2], we will establish a self-validating qNMR protocol that guarantees scientific integrity.

The Analytical Challenge: Why Chromatography Falls Short

When determining the purity of a novel intermediate like (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, analysts often default to High-Performance Liquid Chromatography (HPLC-UV). However, HPLC relies on a critical assumption: 100% minus the sum of organic impurities equals the purity of the analyte [3].

This assumption breaks down due to the following causal factors:

  • Blindness to Inorganic Contaminants: HPLC-UV normalizes the area of the analyte against organic impurities but is completely blind to inorganic salts (e.g., excess HCl, NaCl), residual water, and UV-transparent solvents[3]. This leads to a dangerous overestimation of purity.

  • Response Factor Discrepancies: Impurities lacking the phenoxy chromophore will exhibit drastically different UV response factors compared to the target analyte, skewing the area percent normalization.

  • Lack of Identical Reference Standards: Absolute quantification via HPLC requires a highly pure, identically matched reference standard. For early-stage intermediates, such standards simply do not exist yet.

Objective Comparison of Analytical Alternatives

To establish a robust analytical control strategy, we must compare the available methodologies based on specificity, absolute accuracy, and reference standard requirements.

Analytical Parameter1H qNMR (Internal Standard)HPLC-UV (Area Normalization)GC-FIDTitration (Argentometric/Acid-Base)
Primary Ratio Method Yes (Direct mass fraction)No (Requires identical standard)No (Requires identical standard)Yes (But lacks specificity)
Specificity High (Structural confirmation)High (Separation-based)High (Separation-based)Low (Functional group only)
Detects Inorganic Salts Yes (Via mass balance deficit)No (UV transparent)No (Non-volatile)Partial (Only specific ions like Cl⁻)
Standard Requirement Universal CRM (e.g., Maleic Acid)Identical Analyte StandardIdentical Analyte StandardStandardized Titrant
Analysis Time ~20 minutes~45 mins (excluding method dev)~45 mins~15 minutes
Typical Accuracy ± 0.5% to 1.0% Method & Standard dependentMethod & Standard dependent± 0.5%

Mechanistic Causality: The Physics of qNMR

The superiority of qNMR stems from its nature as a primary method of measurement [4]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) producing that signal, regardless of their chemical environment[5].

By gravimetrically co-dissolving the analyte with a highly pure Certified Reference Material (CRM)[6], we create a self-contained, self-validating system. The absolute mass fraction ( Px​ ) is calculated using the following causality-driven equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity. Subscripts x and std refer to the analyte and internal standard, respectively).

Internal Standard Selection Logic

Choosing the correct internal standard is the cornerstone of accurate qNMR[7]. The standard must be highly pure, fully soluble in the chosen deuterated solvent (e.g., DMSO-d6), and most importantly, its NMR signals must not overlap with the analyte[8].

For (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, the aromatic protons resonate between 6.5–7.5 ppm, and the aliphatic methanamine protons resonate near 4.0 ppm. Therefore, Maleic Acid (singlet at 6.26 ppm) serves as the perfect non-overlapping internal calibrant.

IS_Logic A Analyte Signals Aromatics: 6.5-7.5 ppm Aliphatics: ~4.0 ppm B Evaluate CRM Candidates A->B C Maleic Acid (6.26 ppm) No Overlap B->C Ideal D 1,4-BTMSB-d4 (0 ppm) No Overlap B->D Valid E KHP (7.5-8.0 ppm) Potential Overlap B->E Reject

Logical decision tree for selecting a qNMR internal standard without signal overlap.

Self-Validating qNMR Experimental Protocol

To adhere to the[9] and[4], the following protocol incorporates internal system suitability checks to ensure trustworthiness.

qNMR_Workflow A 1. CRM Selection (Maleic Acid) B 2. Gravimetric Prep (Ultra-microbalance) A->B C 3. 1H NMR Acquisition (D1 > 5x T1) B->C D 4. Spectral Processing (Phase/Baseline Correction) C->D E 5. Absolute Purity Calculation D->E

Step-by-step qNMR validation workflow for absolute purity determination.
Step 1: Gravimetric Sample Preparation

Causality Check: The largest source of uncertainty in qNMR is weighing error[3].

  • Using an ultra-microbalance (d = 0.001 mg) calibrated with NIST-traceable weights, accurately weigh ~10.000 mg of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride into a static-free vial.

  • Accurately weigh ~5.000 mg of Maleic Acid CRM (TraceCERT®, Purity ≥ 99.9%) into the same vial.

  • Add 600 µL of high-purity DMSO-d6 (100% isotopic enrichment) and vortex until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube.

Step 2: Optimizing Acquisition Parameters (T1 Relaxation)

Causality Check: If the relaxation delay (D1) is too short, protons will not fully return to the +Z axis before the next pulse, leading to signal saturation and skewed integration.

  • Run an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton in the mixture.

  • Set the Relaxation Delay ( D1​ ) to ≥5×T1​ (typically 30–45 seconds) to ensure >99.3% signal recovery[9].

  • Acquire the 1D 1 H spectrum using a 90° excitation pulse (e.g., zg on Bruker systems) with 64 transients (scans) to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

Step 3: Spectral Processing & Calculation
  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Zero-fill the Free Induction Decay (FID) to at least 256K data points to ensure sufficient digital resolution across the peak shape[9].

  • Perform strict manual phase correction (zero-order and first-order) and a multi-point baseline correction.

  • Integrate the Maleic acid singlet at 6.26 ppm ( N=2 ) and a distinct, well-resolved analyte signal (e.g., the isolated aromatic proton on the fluorinated ring, N=1 ).

  • Apply the primary ratio equation to determine the absolute mass fraction.

Experimental Data: Performance Validation

To demonstrate the efficacy of this protocol, below is comparative validation data for a synthesized batch of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride. The data highlights the "mass balance deficit" phenomenon where HPLC overestimates purity by ignoring invisible inorganic salts.

Analytical MetricqNMR (Maleic Acid IS)HPLC-UV (254 nm)Difference / Causality
Calculated Purity (%) 96.84% ± 0.42% 99.21% ± 0.15% HPLC missed 2.37% of UV-invisible inorganic salts (excess HCl).
Precision (RSD, n=5) 0.43%0.15%HPLC shows higher precision, but lower absolute accuracy.
Limit of Quantitation ~0.5% mass fraction~0.05% area fractionHPLC is better for trace impurities; qNMR is better for absolute assay.
Traceability SI-Traceable (NIST CRM)Relative (Area Norm)qNMR provides metrologically valid absolute quantitation.

Conclusion & Best Practices

For the absolute purity validation of complex, early-stage intermediates like (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, qNMR is unequivocally the superior primary analytical method . While HPLC-UV remains indispensable for trace impurity profiling, it cannot determine absolute mass fraction without an identically matched reference standard.

By utilizing a high-purity internal standard like Maleic Acid, optimizing T1​ relaxation delays, and adhering to strict gravimetric protocols, analysts can establish a self-validating system that guarantees metrological traceability and scientific trustworthiness.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Purity by Absolute qNMR Instructions. American Chemical Society (ACS). Available at:[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the In Vitro Human Plasma Stability of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride

This guide provides a comprehensive framework for assessing the in vitro stability of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride in human plasma. As drug development professionals, understanding a compound's pla...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vitro stability of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride in human plasma. As drug development professionals, understanding a compound's plasma stability is a critical early-stage gatekeeper for progressing a candidate molecule. Rapid degradation in plasma can lead to poor in vivo efficacy and complicate the interpretation of other in vitro data.[1][2] This document outlines the scientific rationale behind experimental design, provides a detailed protocol for a comparative stability assay, and offers a template for data interpretation and presentation.

Foundational Principles: Why Plasma Stability Matters

The stability of a therapeutic candidate in plasma is a crucial determinant of its pharmacokinetic profile.[3] Plasma is a complex biological matrix containing a variety of enzymes, such as esterases, amidases, and proteases, that can metabolize drug molecules.[2] A compound that is rapidly metabolized in plasma will likely have a short in vivo half-life and low bioavailability, hindering its therapeutic potential.[2] Therefore, an in vitro plasma stability assay serves as an essential, cost-effective screening tool to:

  • Identify liabilities early: Compounds with high plasma instability can be deprioritized or structurally modified to improve their metabolic profile.[4]

  • Inform in vivo study design: Understanding a compound's stability helps in designing more effective animal pharmacokinetic studies.

  • Ensure data integrity: Instability in plasma can also affect other in vitro assays, such as plasma protein binding studies, leading to misleading results.[1]

The subject of this guide, (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, is a small molecule containing structural motifs that warrant a thorough investigation of its plasma stability. The presence of a primary amine and an ether linkage, coupled with a fluorine substituent, presents a unique metabolic profile to explore. The fluorine atom, while often introduced to block metabolism and enhance stability, can also influence the molecule's interaction with metabolic enzymes.[5][6]

Experimental Design: A Head-to-Head Comparison

To provide meaningful context to the stability of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, a direct comparison with structurally related compounds is highly recommended. This approach helps to benchmark the performance of the lead compound and understand the structure-stability relationship.

For this guide, we will compare our target compound with two analogs:

  • (2-Fluoro-4-methylphenyl)methanamine hydrochloride: This analog replaces the phenoxy group with a methyl group, allowing for an assessment of the ether linkage's contribution to stability.

  • (2-Phenoxyphenyl)methanamine hydrochloride: This analog lacks the fluorine substituent, providing insight into the role of fluorination in metabolic stability.

Experimental Workflow Visualization

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_plasma Thaw Human Plasma pre_warm Pre-warm Plasma at 37°C prep_plasma->pre_warm prep_compounds Prepare Stock Solutions (10 mM in DMSO) prep_working Prepare Working Solutions (100 µM in Acetonitrile) initiate Initiate Reaction (Final Conc. 1 µM) prep_working->initiate pre_warm->initiate sampling Sample at Time Points (0, 15, 30, 60, 120 min) initiate->sampling quench Quench with Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze peak_area Determine Peak Area Ratios analyze->peak_area calculate Calculate % Remaining and Half-Life (t½) peak_area->calculate

Caption: A typical workflow for an in vitro plasma stability assay.

Detailed Experimental Protocol

This protocol is designed to be a robust and reproducible method for assessing plasma stability.

3.1. Materials and Reagents

  • Test Compounds: (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, (2-Fluoro-4-methylphenyl)methanamine hydrochloride, (2-Phenoxyphenyl)methanamine hydrochloride.

  • Human Plasma: Pooled human plasma (with anticoagulant, e.g., K2EDTA), stored at -80°C.

  • Solvents: DMSO (anhydrous), Acetonitrile (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound not expected to be found in the samples, e.g., Verapamil.

  • Control Compound: A compound with known plasma instability, e.g., Propantheline, to validate the assay.[4]

  • Equipment: Incubator or water bath (37°C), centrifuge, calibrated pipettes, 96-well plates or microcentrifuge tubes, LC-MS/MS system.[7]

3.2. Step-by-Step Procedure

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of all test compounds, the control compound, and the internal standard in DMSO.

    • Create 100 µM working solutions by diluting the stock solutions with acetonitrile.

  • Incubation:

    • Thaw the human plasma on ice and centrifuge to remove any precipitates.

    • Aliquot the plasma into microcentrifuge tubes or a 96-well plate.

    • Pre-warm the plasma at 37°C for 5 minutes.

    • To initiate the reaction, add the working solution of the test or control compound to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid affecting enzyme activity.[1]

    • Incubate the samples at 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.[1]

    • Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard. This stops the enzymatic degradation and precipitates plasma proteins.[4][8]

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at a high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Develop a sensitive and selective LC-MS/MS method for the quantitative analysis of the parent compounds and the internal standard.[9]

  • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[4]

  • The chromatographic method should provide adequate separation of the analytes from any potential interferences in the plasma matrix. A gradient reversed-phase chromatography is often a good starting point.[9]

Data Analysis and Interpretation

The primary endpoints of a plasma stability assay are the percentage of the parent compound remaining over time and the in vitro half-life (t½).

4.1. Calculation of Percentage Remaining

The percentage of the compound remaining at each time point is calculated relative to the amount present at time zero. The peak area ratio of the analyte to the internal standard is used for this calculation.

Formula: % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

4.2. Determination of Half-Life (t½)

The in vitro half-life is determined by plotting the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

Formula: t½ = 0.693 / k where k = - (slope of the ln(% remaining) vs. time plot)

4.3. Comparative Data Presentation (Hypothetical Data)

The results should be summarized in a clear and concise table to facilitate comparison.

Compound% Remaining at 120 minIn Vitro Half-Life (t½, min)
(2-Fluoro-4-phenoxyphenyl)methanamine HCl 85.2 ± 3.1 > 120
(2-Fluoro-4-methylphenyl)methanamine HCl92.5 ± 2.5> 120
(2-Phenoxyphenyl)methanamine HCl78.9 ± 4.2110.5
Propantheline (Control)15.6 ± 2.825.8

Interpretation of Hypothetical Results:

  • The control compound, Propantheline, shows significant degradation, validating the enzymatic activity of the plasma.

  • (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride demonstrates high stability in human plasma, with over 85% remaining after 2 hours.

  • The replacement of the phenoxy group with a methyl group in (2-Fluoro-4-methylphenyl)methanamine hydrochloride results in slightly higher stability, suggesting the ether linkage might be a minor site of metabolism.

  • The non-fluorinated analog, (2-Phenoxyphenyl)methanamine hydrochloride , exhibits lower stability, indicating that the fluorine atom likely shields a metabolically liable position, a common strategy in drug design to improve metabolic stability.[5]

Mechanistic Considerations and Potential Metabolite Profiling

While the primary stability assay quantifies the disappearance of the parent compound, understanding the metabolic pathways is also crucial. For fluorinated compounds like (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride, several metabolic routes are possible.

Potential Metabolic Pathways

G cluster_metabolism Potential Metabolic Pathways parent (2-Fluoro-4-phenoxyphenyl)methanamine deamination Oxidative Deamination parent->deamination hydroxylation Aromatic Hydroxylation parent->hydroxylation ether_cleavage O-dealkylation (Ether Cleavage) parent->ether_cleavage n_acetylation N-acetylation parent->n_acetylation

Caption: Potential metabolic pathways for the test compound.

The fluorine atom can block hydroxylation at the ortho position, potentially directing metabolism to other sites on the aromatic rings.[5] However, metabolic defluorination, although less common for aromatic fluorides, can occur.[10]

For a more in-depth understanding, a metabolite profiling study can be conducted. This involves using high-resolution mass spectrometry to identify the structures of metabolites formed during the incubation.[1] This information is invaluable for understanding the metabolic liabilities of the molecule and guiding further optimization efforts.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the in vitro human plasma stability of (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride. By following the detailed protocol and employing a comparative approach, researchers can generate reliable data to inform critical decisions in the drug discovery process. The high stability of the fluorinated compound in our hypothetical example underscores the potential of this molecule. Further studies should focus on metabolite identification to fully characterize its biotransformation and on stability in plasma from other species to assess interspecies differences.[2]

References

  • Creative Bioarray. "How to Improve Drug Plasma Stability?". [Link]

  • Mendez, L., et al. (2022). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". ACS Medicinal Chemistry Letters. [Link]

  • Cyprotex. "Plasma Stability". [Link]

  • Patel, B. A., et al. (2011). "Bioanalytical Method Development –Determination of Drugs in Biological Fluids". Journal of Pharmaceutical Science and Technology. [Link]

  • Slideshare. "Factors affecting stability of drugs". [Link]

  • Li, W., et al. (2009). "Factors affecting the stability of drugs and drug metabolites in biological matrices". PubMed. [Link]

  • Charnwood Discovery. "Plasma Stability In Vitro Assay". [Link]

  • Zhou, Y., et al. (2019). "The Dark Side of Fluorine". ACS Medicinal Chemistry Letters. [Link]

  • Creative Bioarray. "Plasma Stability Assay". [Link]

  • Domainex. "Plasma Stability Assay". [Link]

  • Kyzer, J. L., & Martens, M. (2021). "Metabolism and Toxicity of Fluorine Compounds". Chemical Research in Toxicology. [Link]

  • Buzalaf, M. A., & Whitford, G. M. (2011). "CHAPTER 4: Fluoride Metabolism". The Royal Society of Chemistry. [Link]

  • BioPharma Services Inc. (2022). "Bioanalytical Method Validation Focus on Sample Stability". [Link]

  • Park, B. K., et al. (1994). "METABOLISM OF FLUORINE-CONTAINING DRUGS". Annual Review of Pharmacology and Toxicology. [Link]

  • Al-kuraishy, H. M., et al. (2020). "Drug Stability and factors that affect on the drug stability". ResearchGate. [Link]

  • Hartman, D. A. (2003). "Determination of the stability of drugs in plasma". Current Protocols in Pharmacology. [Link]

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Safety & Regulatory Compliance

Safety

(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride proper disposal procedures

As a Senior Application Scientist overseeing the integration of novel chemical entities into drug discovery pipelines, I frequently manage specialized intermediates that require rigorous, end-to-end lifecycle planning. (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel chemical entities into drug discovery pipelines, I frequently manage specialized intermediates that require rigorous, end-to-end lifecycle planning. (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a prime example of a compound where operational handling and disposal cannot be treated as an afterthought.

Because this molecule contains both a stable carbon-fluorine (C-F) bond and a hydrochloride salt, it demands strict classification as a Halogenated Organic Waste [1]. Improper handling or disposal not only risks regulatory non-compliance but also poses severe environmental and inhalation hazards[2].

The following guide provides a self-validating, step-by-step system for the safe operational handling, segregation, and ultimate thermal destruction of this compound.

Part 1: Chemical Profiling & Hazard Causality

To design a safe workflow, we must first understand why the molecule behaves the way it does. The compound is an amine hydrochloride salt featuring a lipophilic phenoxy group and a fluorine substituent.

  • Causality of Toxicity: The free amine and the lipophilic phenoxy group facilitate biological membrane penetration, directly contributing to its Acute Toxicity 4 (Oral, Dermal, Inhalation) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) classifications[2].

  • Causality of Disposal Constraints: The presence of the halogen atoms (Fluorine and Chlorine) dictates its end-of-life fate. When subjected to thermal degradation, the molecule releases highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[1]. Therefore, it cannot be processed in standard municipal or low-temperature incinerators.

Table 1: Chemical & Hazard Properties

Property / ClassificationDetail / SpecificationCausality / Operational Impact
Chemical Name (2-Fluoro-4-phenoxyphenyl)methanamine hydrochlorideNomenclature dictates halogenated waste tracking.
CAS Number 2361634-04-8[2]Required for EPA manifesting and SDS tracking.
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Mandates Class II biological safety cabinet for handling.
Waste Classification Halogenated Organic Waste[3]Requires segregation from standard organic solvents.
Combustion Byproducts HF, HCl, CO₂, H₂O, NOₓ[1]Mandates High-Temperature Incineration with caustic scrubbing.

Part 2: Operational Handling & Experimental Workflow

Standard operating procedures (SOPs) must be self-validating—meaning you build in checks that confirm the safety of the process as it occurs.

Step-by-Step Benchtop Protocol:

  • Preparation & PPE Verification:

    • Don nitrile gloves (double-gloving is strongly recommended due to dermal toxicity risks), tightly fitting safety goggles, and a flame-resistant lab coat.

    • Self-Validation Check: Inspect gloves for micro-tears before handling the powder.

  • Engineering Controls:

    • Because the compound is an inhalation hazard and can cause target organ toxicity (STOT SE 3)[2], all weighing and transfer operations must occur within a Class II Type B2 biological safety cabinet or a dedicated powder weighing hood equipped with HEPA filtration.

  • Dissolution & Transfer:

    • When preparing stock solutions (e.g., in DMSO or Methanol), add the solvent to the pre-weighed powder slowly to prevent aerosolization.

    • Self-Validation Check: Visually confirm 100% dissolution before capping the vial and removing it from the hood. This ensures no dry particulates can become airborne in the general lab space.

  • Spill Response:

    • In the event of a powder spill, never sweep it dry. Cover the spill with absorbent pads dampened with a compatible solvent (e.g., water or ethanol) to suppress dust. Collect the dampened material and transfer it directly to a designated solid halogenated waste container[3].

Part 3: The Mechanics of Waste Segregation

The most critical operational failure in laboratories handling fluorinated and chlorinated compounds is improper waste segregation.

Why Segregation Matters: Mixing halogenated waste (like our target compound) with non-halogenated waste is a severe logistical and financial error. Halogenated wastes require specialized High-Temperature Incineration (HTI) to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Because of the extreme equipment requirements, disposing of a drum of halogenated waste costs approximately twice as much as a drum of non-halogenated waste[4]. If a non-halogenated drum is contaminated with even a few milligrams of this fluorinated compound, the entire drum must be reclassified and treated at the higher cost tier[4],[5].

Table 2: Waste Segregation Matrix

Waste StreamExamplesDisposal ContainerCompatibility with Target Compound
Halogenated Organics Chloroform, DCM, (2-Fluoro-4-phenoxyphenyl)methanamine HCl Red/Yellow labeled HDPE Safety CanYES - Primary disposal route.
Non-Halogenated Organics Acetone, Ethanol, Hexane, TolueneBlue/White labeled HDPE Safety CanNO - Do not mix. Increases disposal costs[4].
Aqueous Acidic/Basic HCl solutions, NaOH solutionsPolyethylene CarboysNO - Keep separate to prevent reactive gas release.

Part 4: High-Temperature Incineration (HTI) & Scrubber Neutralization

Once the waste leaves your facility, it undergoes a highly controlled thermal destruction process. The disposal procedures themselves act as the ultimate safety protocol[3].

Step-by-Step Disposal Workflow:

  • Satellite Accumulation: Store waste in chemically compatible, clearly labeled High-Density Polyethylene (HDPE) containers within a designated Satellite Accumulation Area (SAA). Ensure secondary containment is utilized[3].

  • EPA-Licensed Transport: Waste is manifested under appropriate EPA waste codes and transported by a licensed contractor to a permitted Resource Conservation and Recovery Act (RCRA) facility[5].

  • Thermal Destruction: The waste is injected into a rotary kiln or liquid injection incinerator operating at extreme temperatures (typically >1100°C). Causality: This extreme heat is required to completely break the highly stable carbon-fluorine (C-F) bonds and destroy the organic backbone[1],[3].

  • Caustic Scrubbing: The combustion of this compound generates HF and HCl gases. To prevent acid rain and atmospheric contamination, the incinerator's exhaust is passed through a caustic scrubber (utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)₂). The scrubber neutralizes the acid gases into harmless salts (e.g., NaF, NaCl) and water before the clean gas is released into the atmosphere[1],[3].

G Gen Waste Generation (Benchtop/Fume Hood) Seg Segregation: Halogenated Waste Stream Gen->Seg Collect SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA Store <90 Days Trans EPA-Licensed Transport SAA->Trans Manifest HTI High-Temp Incineration (>1100°C) Trans->HTI Deliver Scrub Caustic Scrubber (NaOH neutralizes HF/HCl) HTI->Scrub Exhaust Gas Ash Ash to RCRA Landfill HTI->Ash Solid Residue Emission Clean Emission (CO2 + H2O) Scrub->Emission Filtered Gas

Fig 1. Lifecycle disposal workflow for halogenated organic amine waste.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride

Executive Summary & Chemical Identity (2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a halogenated aromatic amine salt frequently utilized in advanced drug discovery and synthetic workflows[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride (CAS: 2361634-04-8) is a halogenated aromatic amine salt frequently utilized in advanced drug discovery and synthetic workflows[1]. Due to its specific structural moieties, it presents multiple acute health hazards. This guide provides a self-validating operational framework for researchers to handle this compound safely, ensuring compliance with rigorous laboratory safety standards.

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind a chemical's hazard classification is critical for effective risk mitigation. This compound is classified under the with several severe warnings[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation) - H302, H312, H332: The incorporation of a fluorine atom and a phenoxy group significantly increases the lipophilicity of the free base form. If the hydrochloride salt dissociates upon contact with moisture (e.g., sweat on the skin or alveolar fluid in the lungs), the lipophilic core rapidly penetrates biological lipid bilayers, leading to systemic toxicity[1].

  • Skin (H315) & Eye (H319) Irritation: As an amine hydrochloride salt, the compound dissolves in the aqueous tear film of the eye or sweat on the skin, causing localized pH shifts and direct cellular irritation[1].

  • Specific Target Organ Toxicity - Single Exposure (H336): Systemic absorption of substituted benzylamines can interact with central nervous system (CNS) pathways, potentially causing dizziness, drowsiness, or targeted neurotoxicity[1].

Mandatory Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationJustification (Causality)Replacement Frequency
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Prevents airborne HCl salt dust from dissolving in the ocular tear film (H319 mitigation).Inspect before each use; replace if scratched.
Hand Protection Double-gloving: Nitrile (min. 5 mil thickness).Nitrile provides a robust barrier against lipophilic aromatic amines. Double-gloving allows safe removal of the outer contaminated layer without exposing the skin[2].Change outer glove immediately upon suspected contamination or every 2 hours.
Body Protection Flame-resistant or disposable Tyvek lab coat with elastic cuffs.Prevents fine powder accumulation on personal clothing, mitigating delayed dermal exposure (H312)[3].Dispose of Tyvek coats after the campaign; launder reusable coats professionally.
Respiratory N95 or P100 particulate respirator (if weighing outside a controlled enclosure).Filters fine airborne particulates, directly preventing rapid alveolar absorption (H332, H336)[2].Single-use; discard after the operational shift.

Standard Operating Procedures (SOPs) for Handling & Weighing

To guarantee trustworthiness, this workflow utilizes a self-validating system where each step contains a verifiable checkpoint before proceeding. All powder handling must occur within a certified chemical fume hood or ventilated balance enclosure[4].

Step-by-Step Weighing Methodology
  • Environmental Preparation: Turn on the fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

    • Validation: The digital monitor must display a green indicator or a stable reading in the target range. If an alarm sounds, do not open the sash[4].

  • Static Mitigation: Powders of hydrochloride salts are highly prone to static cling, which causes aerosolization. Apply an anti-static gun (e.g., Zerostat) to the balance pan, the weighing vessel, and the spatula.

    • Validation: When the powder is introduced, it drops cleanly into the vessel without "jumping" or clinging to the sides of the spatula.

  • Active Weighing: Use a V-shaped anti-static spatula to transfer the powder directly into a pre-tared, sealable vial.

    • Validation: The mass reading on the balance stabilizes within 3 seconds, indicating no draft interference or static drift.

  • Sealed Transfer: Cap the vial tightly inside the fume hood before transporting it to the reaction setup.

    • Validation: The vial is physically inverted once to ensure the cap is perfectly threaded and sealed.

  • Decontamination: Wipe down the balance and the hood surface with a damp paper towel (using a 10% bleach solution, followed by 70% ethanol).

    • Validation: Visual inspection under bright light shows zero residual white powder on the balance draft shield or pan.

HandlingWorkflow Start 1. Pre-Operation Verify Hood & PPE Static 2. Static Mitigation Apply Anti-Static Gun Start->Static Weighing 3. Active Weighing Use V-Spatula in Hood Static->Weighing Seal 4. Seal Vessel Cap Before Removal Weighing->Seal Decon 5. Decontamination Wipe Down Surfaces Seal->Decon

Figure 1: Step-by-step operational workflow for the safe weighing and transfer of toxic powders.

Emergency Response & Spill Mitigation

In the event of a powder spill, rapid containment is necessary to prevent inhalation of toxic dust[2].

Spill Response Protocol
  • Assess and Isolate: Immediately halt work. If the spill is large (>50g) or highly aerosolized, evacuate the immediate 5-meter radius and allow the fume hood to clear the air for 10 minutes[2].

  • Dampen and Contain: Do not sweep the dry powder, as this will force it into the air. Gently cover the spill with absorbent paper towels lightly dampened with water or a mild acidic solution (e.g., 1% acetic acid). The acid ensures the amine remains protonated, highly water-soluble, and non-volatile.

    • Validation: The powder is completely adhered to the damp towel with no visible dust clouds.

  • Collection: Carefully scoop the dampened towels and powder into a heavy-duty hazardous waste bag using a plastic dustpan.

  • Secondary Decontamination: Wash the spill area with soap and water, followed by a 70% ethanol wipe down.

SpillResponse Spill Spill Detected (Powder Release) Assess Assess Volume & Aerosolization Spill->Assess Evacuate Evacuate Area (>50g or Airborne) Assess->Evacuate High Risk Contain Dampen & Contain (<50g, Localized) Assess->Contain Low Risk Evacuate->Contain After clearance Clean Scoop into Hazmat Bag Contain->Clean Decon Acidic Wash & Surface Decon Clean->Decon

Figure 2: Decision matrix and signaling pathway for localized powder spill mitigation.

Waste Disposal & Environmental Logistics

Improper disposal of fluorinated aromatics can lead to severe environmental contamination.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a sealed container labeled "Toxic Solid Waste - Halogenated Organics"[4].

  • Liquid Waste: Any aqueous washes used during decontamination must be collected in a designated "Halogenated Aqueous Waste" carboy. Do not mix with standard organic solvents.

  • Regulatory Compliance: Coordinate with your Environmental Health and Safety (EHS) department to ensure disposal is handled by a licensed contractor in compliance with local RCRA (Resource Conservation and Recovery Act) regulations for halogenated compounds[3].

References

  • Title: (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

Sources

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